molecular formula C20H29NO7 B1259853 [(1R,4S,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate

[(1R,4S,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate

Cat. No. B1259853
M. Wt: 395.4 g/mol
InChI Key: IYLGZMTXKJYONK-OZZRQTCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,4S,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate is a natural product found in Senecio ruwenzoriensis with data available.

Scientific Research Applications

Chemoenzymatic Synthesis Applications

This compound has been utilized in chemoenzymatic synthesis processes. For example, it's involved in the synthesis of the HMG-CoA reductase inhibitor rosuvastatin and the natural styryl lactone cryptomoscatone E1 (Ramesh et al., 2017).

Synthesis of Aminoalkyl Derivatives

The synthesis of various aminoalkyl derivatives of this compound has been reported, showing potential applications in the field of medicinal chemistry (Kossakowski & Kuran, 2008).

Asymmetric Synthesis

The compound is also used in asymmetric synthesis, particularly in the creation of 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentol derivatives (Gerber & Vogel, 2001).

Studies in Crystallography

In crystallography, this compound's derivatives have been examined to understand their molecular structure and properties, which can be vital for developing new materials and drugs (Lynch et al., 1995).

Biological Activity Studies

Studies have been conducted on the synthesis and evaluation of its derivatives for biological activities, such as cytotoxic properties against cancer cell lines (Kuran et al., 2013).

properties

Product Name

[(1R,4S,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate

Molecular Formula

C20H29NO7

Molecular Weight

395.4 g/mol

IUPAC Name

[(1R,4S,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate

InChI

InChI=1S/C20H29NO7/c1-5-20(25)10-12(2)19(4,28-13(3)22)17(23)26-11-14-6-8-21-9-7-15(16(14)21)27-18(20)24/h6,12,15-16,25H,5,7-11H2,1-4H3/t12-,15-,16-,19+,20+/m1/s1

InChI Key

IYLGZMTXKJYONK-OZZRQTCFSA-N

Isomeric SMILES

CC[C@@]1(C[C@H]([C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C)C)O

Canonical SMILES

CCC1(CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C)C)O

synonyms

isoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,4S,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate
Reactant of Route 2
[(1R,4S,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate
Reactant of Route 3
[(1R,4S,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(1R,4S,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate
Reactant of Route 5
[(1R,4S,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(1R,4S,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate

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